

Independent Analysis of Competing Methods for Neutron Lifetime Measurement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Alamos**

Cat. No.: **B1666505**

[Get Quote](#)

A comparative guide to the UCNtau "bottle" experiment led by Los **Alamos** National Laboratory and the "beam" method from the National Institute of Standards and Technology, addressing the persistent neutron lifetime discrepancy.

This guide provides an objective comparison of two leading experimental approaches to measure the free neutron lifetime, a critical value in particle physics and cosmology. A persistent discrepancy of approximately 10 seconds exists between the results of the two methods, a significant gap that exceeds the reported uncertainties and suggests potential undiscovered systematic errors or new physics.^[1] This analysis is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the experimental nuances that may contribute to this anomaly.

Quantitative Data Summary

The following table summarizes the most precise results from the Los **Alamos** National Laboratory-led UCNtau "bottle" experiment and the National Institute of Standards and Technology (NIST) "beam" experiment.

Parameter	LANL UCNtau ("Bottle" Method)	NIST ("Beam" Method)
Measured Neutron Lifetime (τ_n)	877.75 seconds[2][3][4]	887.7 seconds[5][6]
Statistical Uncertainty (stat)	± 0.28 seconds[2][3][4]	± 1.2 seconds[5][6]
Systematic Uncertainty (sys)	+0.22 / -0.16 seconds[2][3][4]	± 1.9 seconds[5][6]
Total Uncertainty	~0.34 seconds	~2.2 seconds[7]
Primary Publication	Physical Review Letters 127, 162501 (2021)[8]	Physical Review Letters 111, 222501 (2013)[5]

Experimental Protocols

LANL UCNtau "Bottle" Method

The UCNtau experiment at **Los Alamos** National Laboratory employs a "bottle" method where ultracold neutrons (UCNs) are confined within a trap and the number of surviving neutrons is measured over time.[9][10]

1. Neutron Source and Cooling: The experiment utilizes the ultracold neutron source at the **Los Alamos** Neutron Science Center. Neutrons are cooled to temperatures near absolute zero, reducing their kinetic energy to a level where they can be trapped.[10]

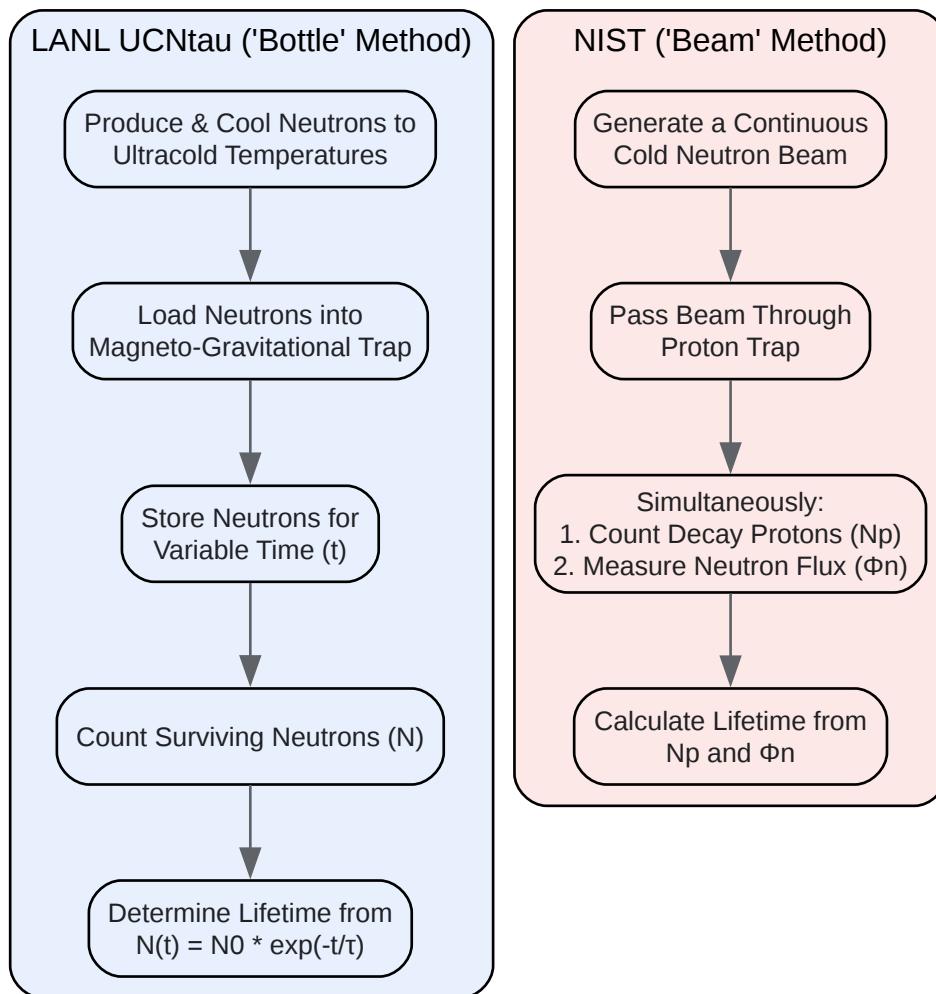
2. Magneto-Gravitational Trap: A key feature of the UCNtau experiment is its magneto-gravitational trap. This "bathtub" shaped trap is lined with an array of over 4,000 permanent magnets.[10] The magnetic field creates a repulsive force that prevents the UCNs from interacting with the material walls of the trap, which is a significant source of systematic error in other "bottle" experiments.[10] Gravity acts to confine the neutrons from above.

3. Trapping and Measurement Cycle:

- Loading: The trap is loaded with a population of UCNs.
- Storage: The neutrons are held in the trap for a predetermined storage time, ranging from 30 to 90 minutes.[10]

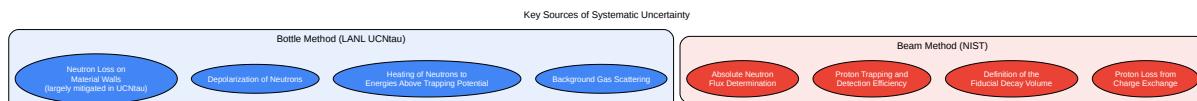
- Counting: After the storage period, a detector is lowered into the trap to count the number of surviving neutrons.[9]
- Varying Storage Times: By measuring the number of surviving neutrons for different storage times, the exponential decay curve can be constructed, and the neutron lifetime can be extracted.

4. Key Innovations: The primary innovation of the UCNTau experiment is the significant reduction in neutron loss due to wall interactions, a major systematic uncertainty in previous "bottle" experiments.[10] This is achieved by magnetically levitating the neutrons.

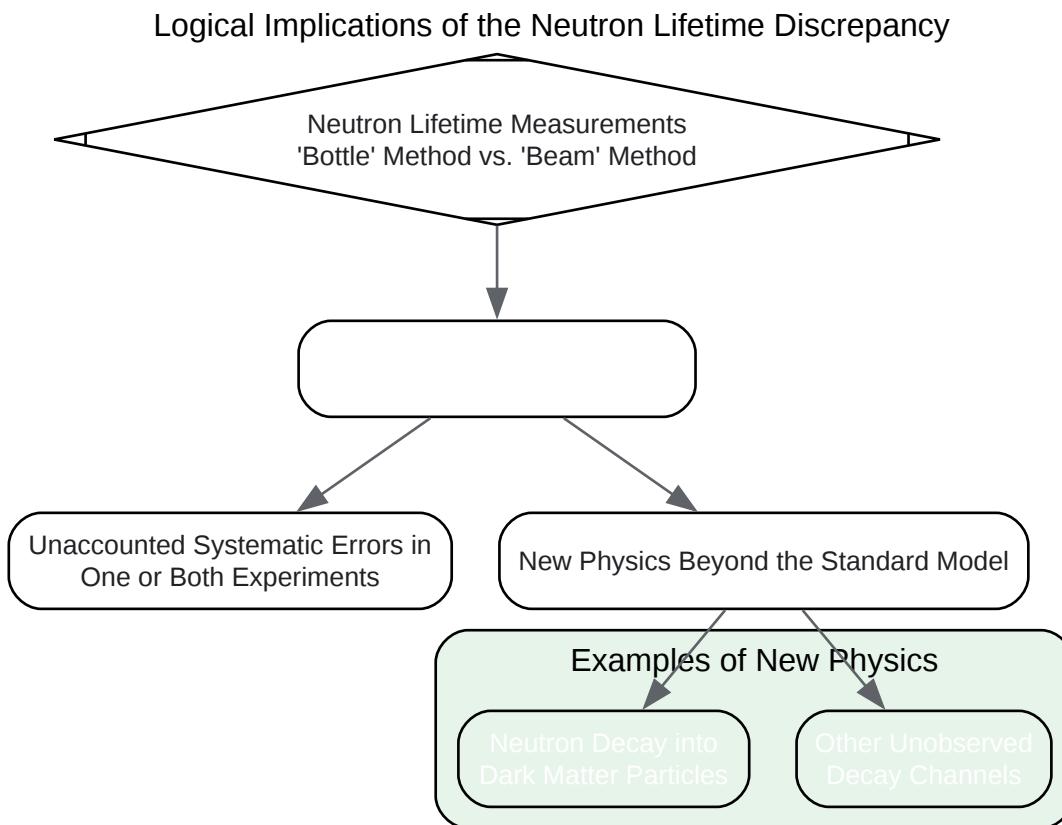

NIST "Beam" Method

The experiment at the National Institute of Standards and Technology (NIST) uses a "beam" of cold neutrons and measures the rate of decay by detecting the emitted protons.[1]

1. Neutron Beam: A well-collimated beam of cold neutrons is generated and directed through a vacuum chamber.
2. Proton Trap: A segment of the neutron beam passes through a quasi-Penning trap, which uses a strong magnetic field and an electrostatic potential to confine any protons that are created from neutron decay within a specific volume.[7][11]
3. Decay Product Detection:
 - Proton Counting: The trapped protons are periodically released and guided to a silicon detector to be counted.[11] The rate of proton detection is directly proportional to the rate of neutron decay.
 - Neutron Flux Measurement: Simultaneously, the intensity of the neutron beam (neutron flux) is measured with high precision using a downstream neutron detector.[7]
4. Lifetime Calculation: The neutron lifetime is determined from the ratio of the number of decay protons detected to the number of neutrons that passed through the trapping volume.
5. Key Challenges: A significant challenge in the "beam" method is the precise determination of both the neutron flux and the volume in which decay protons are collected, which are major sources of systematic uncertainty.[1]


Visualizations

Comparison of Neutron Lifetime Experimental Workflows


[Click to download full resolution via product page](#)

Comparison of the two primary experimental workflows for neutron lifetime measurement.

[Click to download full resolution via product page](#)

Primary sources of systematic uncertainty for each experimental method.

[Click to download full resolution via product page](#)

Logical flow of the implications stemming from the neutron lifetime discrepancy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. physicsworld.com [physicsworld.com]
- 2. Improved Neutron Lifetime Measurement with UCN τ [authors.library.caltech.edu]
- 3. "Improved Neutron Lifetime Measurement with UCN τ " by Alexander Komives and et al. [scholarship.depauw.edu]
- 4. [2106.10375] Improved neutron lifetime measurement with UCN τ [arxiv.org]
- 5. Improved Determination of the Neutron Lifetime | NIST [nist.gov]
- 6. Toward New Precision in Measuring the Neutron Lifetime | NIST [nist.gov]
- 7. Fundamental Physics: Neutron Lifetime Measurement Using a Cold Neutron Beam | NIST [nist.gov]
- 8. Improved Neutron Lifetime Measurement with UCN τ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UCNtau | Nuclear Physics Group | Illinois [npl.illinois.edu]
- 10. UCNtau | Liu Lab [ultracold.web.illinois.edu]
- 11. indico.psi.ch [indico.psi.ch]
- To cite this document: BenchChem. [Independent Analysis of Competing Methods for Neutron Lifetime Measurement]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1666505#independent-verification-of-scientific-discoveries-announced-by-lanl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com